

biological function of VO-OHPic

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Compound of Interest

Compound Name: VO-OHPic

Cat. No.: B10783615

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An In-Depth Technical Guide to the Biological Function of **VO-OHPic**

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-OHPic, or oxo(3-hydroxy-2-pyridinecarboxylato)vanadium(IV), is a potent, specific, and reversible small-molecule inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog)[1][2]. PTEN is a dual-specificity phosphatase that plays a critical role in cellular signaling by dephosphorylating both lipids and proteins[2]. Its primary function as a lipid phosphatase is to convert phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby acting as a crucial negative regulator of the PI3K/Akt signaling pathway[3]. Due to its central role in cell growth, proliferation, and survival, the inhibition of PTEN by compounds like **VO-OHPic** presents a significant therapeutic strategy for conditions such as diabetes, cardiovascular diseases, and tissue regeneration[1][4][5]. This document provides a comprehensive overview of the biological functions of **VO-OHPic**, its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action

VO-OHPic is a potent inhibitor of PTEN's enzymatic activity, with reported IC50 values in the low nanomolar range[1][6]. It functions as a non-competitive inhibitor, meaning it affects both the Km (Michaelis constant) and Vmax (maximum reaction velocity) of PTEN's enzymatic reaction[1]. This mode of inhibition is distinct from many other vanadium-based compounds, which often act as competitive inhibitors[1].

A key characteristic of **VO-OHPic** is the reversibility of its inhibition. The inhibitory effect can be overcome by dilution, indicating that the compound does not form a permanent covalent bond with the enzyme[1]. This reversibility is a desirable trait for therapeutic agents, allowing for more controlled modulation of the target pathway. The compound is thought to engage in specific hydrogen bonding and hydrophobic interactions within the PTEN catalytic site, stabilizing an inactive conformation of the enzyme[7].

Quantitative Data: Potency and Inhibition Kinetics

The inhibitory potency and kinetics of **VO-OHPic** against PTEN have been characterized using various assays, including those based on the physiological substrate PIP3 and the artificial substrate 3-O-methylfluorescein phosphate (OMFP)[1].

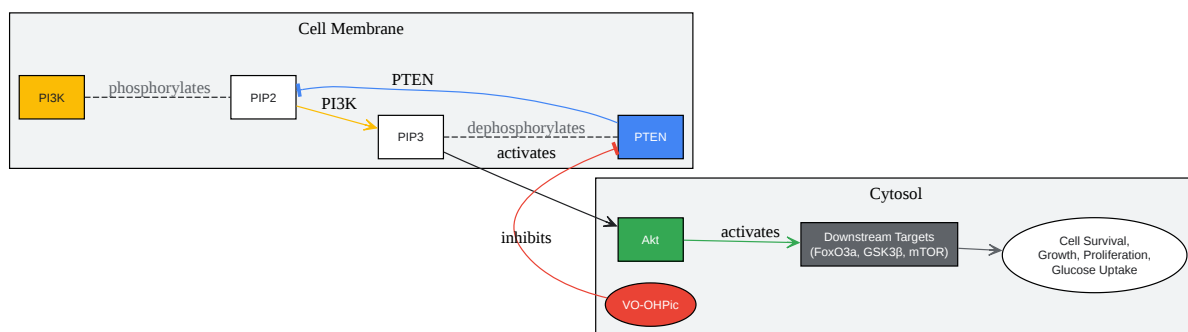
Parameter	Value	Assay Substrate	Reference
IC50	35 ± 2 nM	PIP3	[1]
IC50	46 ± 10 nM	OMFP	[1][8]
Kic (competitive)	27 ± 6 nM	OMFP	[1]
Kiu (uncompetitive)	45 ± 11 nM	OMFP	[1]

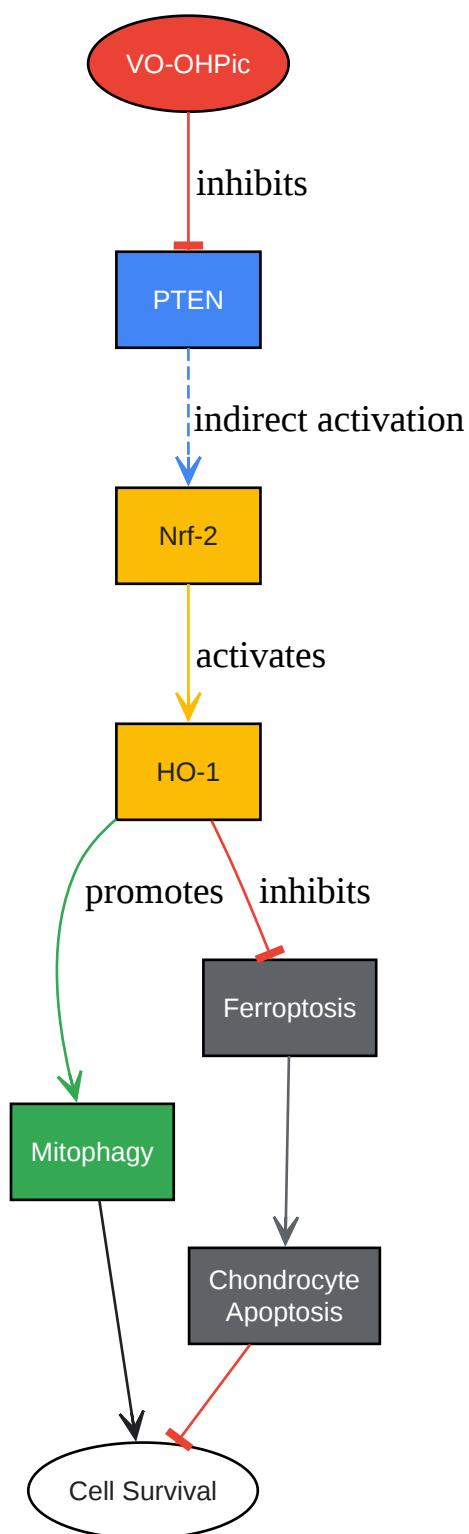
Core Signaling Pathways Modulated by VO-OHPic

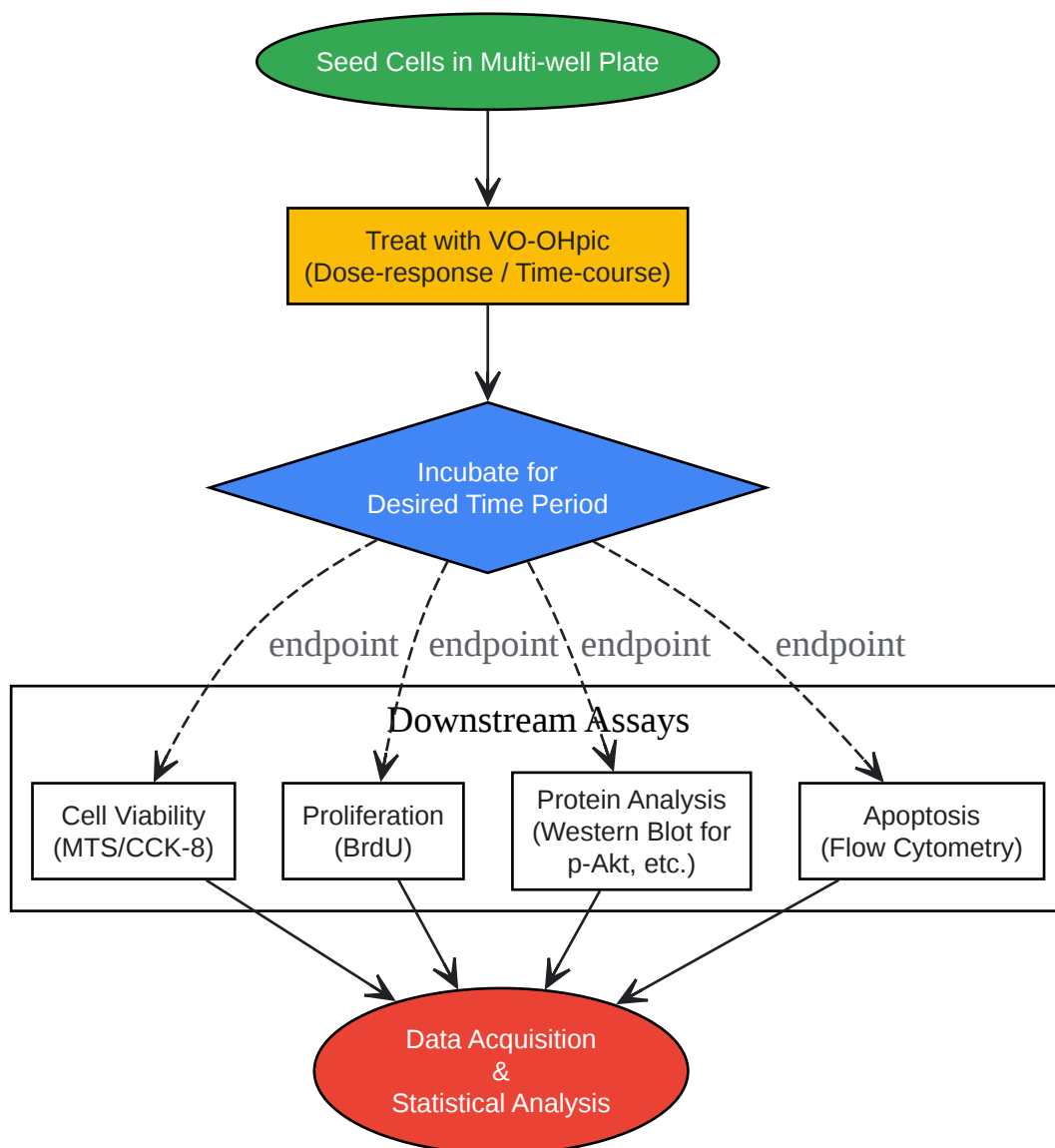
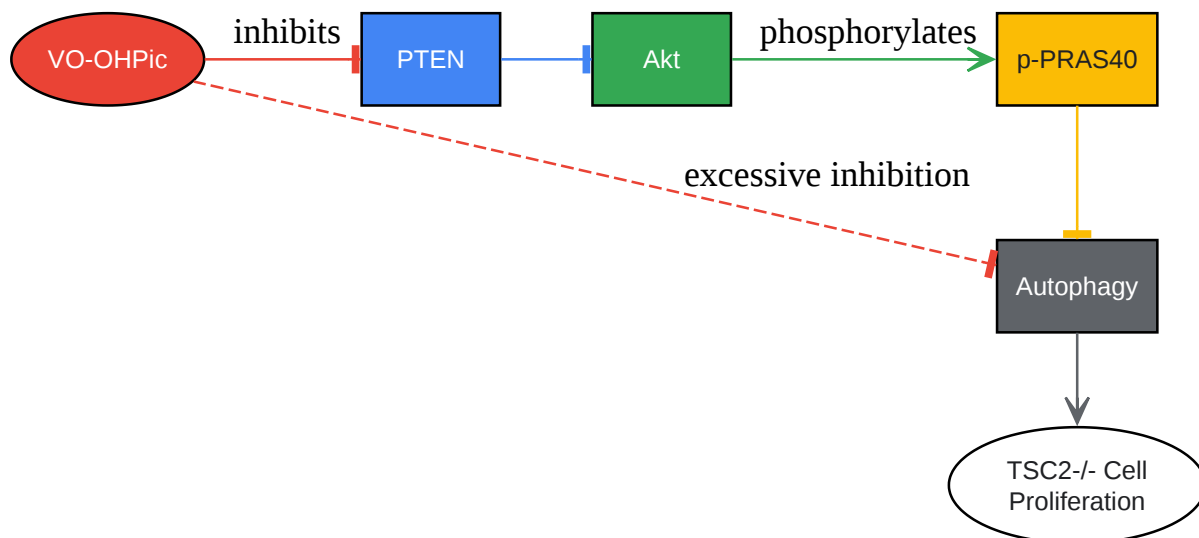
VO-OHPic exerts its biological effects primarily by inhibiting PTEN, which leads to the upregulation of several critical downstream signaling cascades.

The PTEN/PI3K/Akt Pathway

The most well-documented consequence of **VO-OHPic** activity is the potentiation of the PI3K/Akt signaling pathway. By inhibiting PTEN, **VO-OHPic** prevents the dephosphorylation of PIP3. The resulting accumulation of PIP3 at the cell membrane recruits and activates Akt (also known as Protein Kinase B)[1][3]. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, proliferation, and metabolic activity[4][6]. Key downstream effectors include FoxO3a, GSK3β, and mTOR[5][6][8]. This pathway is central to **VO-OHPic**'s role in cardioprotection, insulin sensitization, and cell proliferation[4][5][6].







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